molecular formula C6H7ClN2O B13131129 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13131129
M. Wt: 158.58 g/mol
InChI Key: DWEHSUJQLWRLLS-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one typically involves the chlorination of 2,3-dimethylpyrimidin-4(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2,3-dimethylpyrimidin-4(3H)-one.

Scientific Research Applications

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound can be used to study enzyme interactions and nucleic acid chemistry.

    Industrial Applications: It may be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but typically include interactions with proteins or DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.

    2,3-Dimethylpyrimidin-4(3H)-one: The non-chlorinated parent compound.

    6-Bromo-2,3-dimethylpyrimidin-4(3H)-one: A brominated analog with similar properties.

Uniqueness

6-Chloro-2,3-dimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical processes.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-chloro-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(10)9(4)2/h3H,1-2H3

InChI Key

DWEHSUJQLWRLLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)Cl

Origin of Product

United States

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